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Compound of Interest

Compound Name: dl-Alanyl-dl-norleucine

CAS No.: 19079-66-4

Cat. No.: B101887

Get Quote

Executive Summary & Chemical Identity
dl-Alanyl-dl-norleucine (Ala-Nle) is a synthetic and naturally occurring dipeptide composed of

alanine and norleucine.[1] While often identified in mass spectral libraries as a racemic mixture

("dl-dl"), its biological significance is strictly governed by its stereochemistry. In the context of

drug development and biochemistry, it serves two distinct, critical functions:

A Stable Isosteric Probe: It acts as a non-oxidizable analog of Alanyl-Methionine (Ala-Met)

sequences, extensively used to map protease specificity (e.g., HIV-1 Protease, Neprilysin)

without the experimental noise caused by methionine oxidation.

A Bioactive Secondary Metabolite: Identified in marine bacteria (Oceanimonas sp.) and

macroalgae, it exhibits potent antibacterial and antifouling properties, likely functioning as a

peptidoglycan antimetabolite or quorum-sensing modulator.
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Property Specification

IUPAC Name 2-[(2-aminopropanoyl)amino]hexanoic acid

Molecular Formula C₉H₁₈N₂O₃

Molecular Weight 202.25 g/mol

Residue Characteristics

Alanine (Ala): Small, non-polar. Norleucine

(Nle): Linear isomer of Leucine; Methionine

isostere (S replaced by CH₂).

Solubility Water soluble; stable in acidic media.[1]

Mechanism of Action: The Protease Probe
The most authoritative application of Alanyl-norleucine sequences is in protease profiling. In

drug discovery, defining the substrate specificity of a protease (e.g., HIV Protease, Neprilysin)

is critical for inhibitor design.

The Norleucine Advantage (Met vs. Nle)
Native substrates often contain Methionine (Met) at the cleavage site (P1 or P1' position).

However, Methionine is susceptible to oxidation (forming sulfoxides), which alters the

substrate's hydrophobicity and binding affinity, leading to erratic assay data.

Isosteric Replacement: Norleucine is structurally nearly identical to Methionine but lacks the

sulfur atom.[1][2]

Causality: By substituting Met with Nle, researchers create a "Redox-Silent" substrate. The

enzyme recognizes the hydrophobic side chain of Nle exactly as it would Met, but the

substrate remains chemically stable during prolonged incubation or storage.

Case Study: HIV-1 Protease & Neprilysin
Research indicates that peptides containing the Ala-Nle motif are used to determine the S2-S1

specificity pockets of proteases.[1]
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HIV-1 Protease: The sequence Arg-Val-Nle-Phe-Glu-Ala-Nle-NH2 is a standard fluorogenic

substrate.[1][3] The Ala-Nle bond mimics the viral polyprotein cleavage sites.[1]

Neprilysin (NEP): A zinc-dependent metalloprotease. Ala-Nle derivatives are used to study

renal clearance and to design prodrugs that are cleaved specifically at the kidney brush

border.

Visualization: Protease Substrate Logic
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Figure 1: Mechanism of Action for Ala-Nle as a protease profiling tool. Nle substitution ensures

signal fidelity by preventing oxidative degradation.

Biological Function: Natural Defense Metabolite
Beyond the lab, dl-Alanyl-dl-norleucine acts as a bioactive secondary metabolite in marine

ecosystems.

Antibacterial & Antifouling Activity
Extracts from marine sponges (Oceanimonas sp.[1]) and red algae (Dictyota dichotoma)

containing this dipeptide show significant inhibition of biofilm formation.

Hypothesized Mechanism: The dl stereochemistry suggests the presence of D-amino acids.

Bacterial cell walls (peptidoglycan) rely on D-Ala-D-Ala cross-linking.[1]

Antimetabolite Action: dl-Alanyl-dl-norleucine likely mimics D-Ala-D-Ala, binding to

Penicillin-Binding Proteins (PBPs) or Mur ligases, thereby halting cell wall synthesis. This

"false substrate" mechanism effectively prevents bacterial colonization (fouling) on marine

surfaces.[1]
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Anti-inflammatory Properties
In pharmacological screenings of Annona reticulata, this compound correlates with the

inhibition of albumin denaturation, a marker for anti-inflammatory activity.[4] It likely modulates

downstream signaling pathways (e.g., NF-κB) by competing with endogenous leucine-rich

signaling peptides.

Experimental Protocols
Protocol A: Protease Specificity Assay (HIV-1 Model)
Objective: Determine the inhibition constant (

) of a drug candidate using an Ala-Nle substrate.

Substrate Preparation:

Synthesize or purchase Ac-Arg-Lys-Ser-Leu-Ala-Nle-ACC (fluorogenic).[1]

Dissolve in DMSO to 10 mM stock.

Note: Ensure Nle is used at the P1 position to prevent oxidation artifacts.[1][5]

Buffer System:

50 mM Sodium Acetate, pH 5.0 (mimics lysosomal/viral capsid pH).

1 M NaCl, 1 mM EDTA, 1 mM DTT.

Reaction Setup:

Control: 90 µL Buffer + 5 µL Enzyme + 5 µL Substrate (Final: 10 µM).

Test: 90 µL Buffer + 5 µL Enzyme + 2.5 µL Inhibitor + 5 µL Substrate.

Kinetic Measurement:

Monitor fluorescence (Ex 355 nm / Em 460 nm) for 30 minutes at 37°C.

Validation: Linear initial velocity (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12301753/
https://www.researchgate.net/publication/330363893_Antimicrofouling_activities_of_marine_macroalga_Dictyota_dichotoma_from_the_Red_Sea
https://www.researchgate.net/publication/330363893_Antimicrofouling_activities_of_marine_macroalga_Dictyota_dichotoma_from_the_Red_Sea
https://journals.asm.org/doi/10.1128/jvi.76.3.1359-1368.2002
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101887?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


) confirms steady-state kinetics.[1]

Data Analysis:

Plot

vs. [Substrate] to derive

and

.

Use the Cheng-Prusoff equation to calculate

.[1]

Protocol B: GC-MS Identification from Marine Extracts
Objective: Verify the presence of dl-Alanyl-dl-norleucine in a crude extract.

Extraction:

Lyophilize marine sample (sponge/algae).

Extract with Ethyl Acetate:Methanol (1:1).

Derivatization (Critical Step):

Dipeptides are non-volatile.[1] Silylation is required.[1]

Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Incubate at 70°C for 30 minutes.

GC Parameters:

Column: HP-5MS (30m x 0.25mm).[1]

Carrier Gas: Helium (1 mL/min).
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Temp Program: 70°C (2 min) → 10°C/min → 280°C (10 min).

Library Matching:

Compare retention time and fragmentation pattern against NIST standards.

Integrity Check: Look for the molecular ion peak (

) at m/z ~346 (di-TMS derivative of MW 202).

Scientific Integrity & Validation
Stereochemical Caveat: While GC-MS libraries often label hits as "dl-Alanyl-dl-norleucine"

(racemic), biological systems rarely produce perfect racemates. In protease studies, the L-

Ala-L-Nle form is the active substrate. In antibacterial contexts, the D-Ala-D-Nle form is the

likely active antimetabolite. Researchers must verify stereochemistry using Chiral HPLC if

isolating for therapeutic use.[1]

Stability: The substitution of Norleucine for Methionine increases the shelf-life of peptide

standards from days to months by eliminating sulfoxide formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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